N-cyclopentyl-N-[3-(phenylimino)-4,5,6,7-tetrahydro-2-benzothien-1-ylidene]amine
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Overview
Description
N-Phenyl-N’-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse applications in pharmaceuticals, materials science, and organic electronics due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N’-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the Gewald synthesis is a well-known method for preparing thiophene derivatives . This method involves the reaction of a ketone with a nitrile and elemental sulfur in the presence of a base.
Industrial Production Methods
Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors are used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N’-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the thiophene ring .
Scientific Research Applications
N-Phenyl-N’-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Phenyl-N’-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thiophene-Based Carbamates and Amides: These derivatives have different functional groups attached to the thiophene ring, affecting their reactivity and applications.
Uniqueness
Its combination of a phenyl group and a cyclopentyl group on the thiophene ring makes it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C19H22N2S |
---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
3-N-cyclopentyl-1-N-phenyl-4,5,6,7-tetrahydro-2-benzothiophene-1,3-diimine |
InChI |
InChI=1S/C19H22N2S/c1-2-8-14(9-3-1)20-18-16-12-6-7-13-17(16)19(22-18)21-15-10-4-5-11-15/h1-3,8-9,15H,4-7,10-13H2 |
InChI Key |
IXUZGNMUJYCDGP-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N=C2C3=C(CCCC3)C(=NC4=CC=CC=C4)S2 |
Canonical SMILES |
C1CCC(C1)N=C2C3=C(CCCC3)C(=NC4=CC=CC=C4)S2 |
Origin of Product |
United States |
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